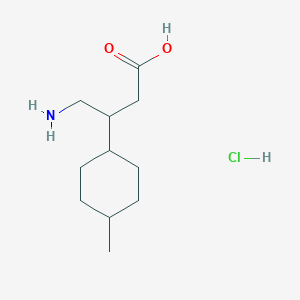
4-アミノ-3-(4-メチルシクロヘキシル)ブタン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C11H21NO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a butanoic acid moiety.
科学的研究の応用
4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and 4-aminobutyric acid.
Formation of Intermediate: The 4-methylcyclohexanone is subjected to a reductive amination reaction with 4-aminobutyric acid in the presence of a reducing agent like sodium cyanoborohydride.
Cyclization: The resulting intermediate undergoes cyclization to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of 4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the cyclohexyl ring or the carboxylic acid group.
Substitution: Substitution reactions can occur at the amino group or the cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the amino group.
Reduction: Reduced forms of the cyclohexyl ring or carboxylic acid group.
Substitution: Substituted derivatives at the amino group or cyclohexyl ring.
作用機序
The mechanism of action of 4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, enzyme activity, and receptor binding, leading to various biological effects.
類似化合物との比較
- 4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride
- 4-(Methylamino)butanoic acid hydrochloride
Comparison:
- Structural Differences: The position of the methyl group on the cyclohexyl ring can influence the compound’s reactivity and biological activity.
- Unique Properties: 4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride is unique due to its specific substitution pattern, which can affect its chemical and biological properties.
This detailed article provides a comprehensive overview of 4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
4-amino-3-(4-methylcyclohexyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14;/h8-10H,2-7,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGUPHRKACNTTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(CC(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














